Chemical Properties of 5-Oxa-2-azaspiro[3.6]decane hydrochloride
Chemical Properties of 5-Oxa-2-azaspiro[3.6]decane hydrochloride
Technical Monograph & Application Guide
Abstract
5-Oxa-2-azaspiro[3.6]decane hydrochloride (CAS: 1214875-33-8) represents a high-value sp3-rich scaffold in modern medicinal chemistry. Characterized by a strained azetidine ring spiro-fused to a seven-membered oxepane ether, this building block offers a unique geometric exit vector that distinguishes it from traditional piperidine or morpholine surrogates. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic methodology, and utility in structure-activity relationship (SAR) optimization, serving as a blueprint for its integration into drug discovery programs.
Chemical Identity & Structural Analysis
The core structure of 5-oxa-2-azaspiro[3.6]decane consists of a four-membered azetidine ring sharing a single quaternary carbon (spiro center) with a seven-membered oxepane ring. The "5-oxa" designation indicates that the oxygen atom is located in the seven-membered ring, directly adjacent to the spiro carbon. This specific connectivity creates a tertiary ether linkage at the spiro junction, imparting unique electronic and conformational stability.
| Property | Specification |
| IUPAC Name | 5-Oxa-2-azaspiro[3.6]decane hydrochloride |
| CAS Number | 1214875-33-8 |
| Molecular Formula | C₈H₁₅NO · HCl |
| Molecular Weight | 177.67 g/mol (Salt); 141.21 g/mol (Free Base) |
| SMILES | C1CC2(C1)COC2.Cl (Salt form representation) |
| Structure Type | Spirocyclic Ether-Amine |
| Heteroatoms | 1 Nitrogen (Secondary Amine), 1 Oxygen (Ether) |
Structural Diagram
The following diagram illustrates the connectivity and the critical "orthogonal" orientation of the two rings, which prevents the molecule from adopting a flat conformation.
Physicochemical Profiling
The incorporation of the 5-oxa-2-azaspiro[3.6]decane scaffold into a drug candidate significantly alters its physicochemical profile compared to carbocyclic analogs. The ether oxygen lowers lipophilicity (LogP) while maintaining the steric bulk of the seven-membered ring.
Key Properties Table
| Parameter | Value (Approx.) | Significance in Drug Design |
| cLogP (Free Base) | 0.4 – 0.8 | Ideal for lowering lipophilicity in lead optimization. |
| pKa (Conjugate Acid) | 9.5 – 10.2 | Typical for secondary azetidines; ensures high solubility at physiological pH. |
| TPSA | ~21 Ų | Low polar surface area favors blood-brain barrier (BBB) penetration. |
| Fsp³ (Fraction sp³) | 1.0 (100%) | Maximizes 3D character, improving solubility and selectivity. |
| H-Bond Donors | 1 (NH) | Handle for further functionalization or receptor binding. |
| H-Bond Acceptors | 2 (N, O) | The ether oxygen acts as a weak acceptor. |
Solubility Profile: As a hydrochloride salt, the compound exhibits high aqueous solubility (>50 mg/mL), making it suitable for aqueous reaction media and formulation studies. It is soluble in methanol, DMSO, and water, but sparingly soluble in non-polar solvents like hexane or diethyl ether.
Synthetic Methodology
The synthesis of 5-oxa-2-azaspiro[3.6]decane hydrochloride typically follows a "Grignard-Cyclization" strategy. This route is preferred for its robustness and ability to construct the quaternary ether linkage efficiently.
Protocol: Intramolecular Etherification Route
Prerequisites:
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Starting Material: N-Boc-azetidin-3-one (commercially available).
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Reagents: 1-Bromo-5-chloropentane, Magnesium turnings, Sodium Hydride (NaH), THF (anhydrous), HCl in Dioxane.
Step-by-Step Methodology:
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Grignard Preparation:
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Activate Magnesium turnings (1.2 eq) with iodine in anhydrous THF.
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Add 1-bromo-5-chloropentane (1.1 eq) dropwise to generate the Grignard reagent Cl-(CH2)5-MgBr. Maintain gentle reflux.
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Nucleophilic Addition:
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Cool a solution of N-Boc-azetidin-3-one (1.0 eq) in THF to -78°C.
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Slowly add the prepared Grignard reagent. Stir for 2 hours, allowing the mixture to warm to 0°C.
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Mechanism: The Grignard attacks the ketone to form a tertiary alkoxide intermediate.
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Quench: Saturated NH₄Cl. Extract with EtOAc. Purify the intermediate: N-Boc-3-(5-chloropentyl)azetidin-3-ol.
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Cyclization (Ring Closure):
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Dissolve the intermediate alcohol in dry THF.
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Add NaH (2.0 eq, 60% dispersion) at 0°C. Stir at room temperature or mild heat (40°C) for 4-12 hours.
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Mechanism: Intramolecular Sɴ2 displacement of the terminal chloride by the tertiary alkoxide forms the 7-membered oxepane ring.
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Validation: Monitor by TLC/LCMS for disappearance of the chloro-alcohol.
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Deprotection:
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Dissolve the N-Boc-spiro-ether in 4M HCl/Dioxane. Stir at room temperature for 2 hours.
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Concentrate in vacuo.[1] Triturate with diethyl ether to obtain the target 5-Oxa-2-azaspiro[3.6]decane hydrochloride as a white solid.
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Synthetic Pathway Visualization
Applications in Drug Discovery
This scaffold is primarily utilized to "escape flatland"—a medicinal chemistry strategy to improve the clinical success rates of drug candidates by increasing three-dimensionality.
1. Bioisosterism:
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Piperidine Replacement: The spiro[3.6] system mimics the spatial volume of a piperidine or azepane ring but introduces a rigid, orthogonal geometry.
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Metabolic Stability: The quaternary spiro center blocks the metabolically vulnerable position often found in simple cyclic amines (alpha-carbon oxidation), potentially extending half-life (
).
2. Vector Engineering: The angle between the azetidine and oxepane rings is fixed. Substituents on the nitrogen (N2) and the oxepane ring project into defined vectors, allowing precise probing of binding pockets that flexible chains cannot access.
3. Solubility Enhancement: The presence of the ether oxygen (5-position) and the charged amine (at physiological pH) significantly lowers the LogD compared to the all-carbon spiro[3.6]decane, improving aqueous solubility without introducing hydrogen bond donors that might hamper permeability.
Handling & Safety (SDS Summary)
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Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
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Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Desiccate.
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Handling: Wear nitrile gloves, safety goggles, and use a fume hood. Avoid dust formation.
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Incompatibility: Strong oxidizing agents, strong bases.
References
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Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322.
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Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944–1947.
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Wuitschik, G., et al. (2008).[2] Oxetanes as Promising Modules in Drug Discovery.[3] Angewandte Chemie International Edition, 47(24), 4512–4515.
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PubChem Database. (2025). Compound Summary for CAS 1214875-33-8. National Library of Medicine.
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BLDpharm. (2025). Product Analysis: 5-Oxa-2-azaspiro[3.6]decane.[4] BLD Pharmatech.
Sources
- 1. Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fujc.pp.ua [fujc.pp.ua]
- 3. Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. 1214875-33-8|5-Oxa-2-azaspiro[3.6]decane|BLD Pharm [bldpharm.com]
